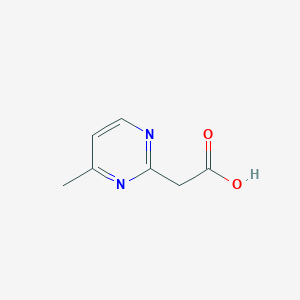

(4-Methylpyrimidin-2-YL)acetic acid

Description

(4-Methylpyrimidin-2-YL)acetic acid is a pyrimidine derivative characterized by a methyl group at the 4-position of the pyrimidine ring and an acetic acid moiety at the 2-position.

Properties

CAS No. |

66621-74-7 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2-(4-methylpyrimidin-2-yl)acetic acid |

InChI |

InChI=1S/C7H8N2O2/c1-5-2-3-8-6(9-5)4-7(10)11/h2-3H,4H2,1H3,(H,10,11) |

InChI Key |

WAGRYSYYLJKZFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpyrimidin-2-YL)acetic acid typically involves the reaction of 4-methylpyrimidine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the pyrimidine ring. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the substitution .

Industrial Production Methods: Industrial production of (4-Methylpyrimidin-2-YL)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions: (4-Methylpyrimidin-2-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.

Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

(4-Methylpyrimidin-2-YL)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methylpyrimidin-2-YL)acetic acid involves its interaction with various molecular targets. The pyrimidine ring can interact with nucleic acids, potentially inhibiting the replication of certain viruses. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects .

Comparison with Similar Compounds

Functional Group Impact on Properties

- Acetic Acid vs. Thioacetic Acid : Replacing the oxygen in the acetic acid group with sulfur (e.g., 2-((4-Methylpyrimidin-2-yl)thio)acetic acid) increases lipophilicity and alters redox behavior. Thioethers may participate in metal-sulfur bonding, useful in catalysis or heavy metal adsorption .

- Amino vs. Carboxylic Acid Groups: The amino-substituted analog (3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid) combines aromatic amine and carboxylic acid functionalities, enhancing hydrogen-bonding capacity and bioactivity .

Electronic and Steric Effects

Coordination Chemistry

The acetic acid group in (4-Methylpyrimidin-2-YL)acetic acid can act as a chelating agent. Similar pyrimidine-carboxylic acids are known to coordinate with transition metals (e.g., Fe³⁺, UO₂²⁺), as observed in uranium adsorption studies using carboxyl-functionalized biochars . For example, acetic acid-modified sludge-based biochar (ASBB) achieved 97.8% uranium removal via monodentate coordination between U(VI) and -COO⁻ groups .

Pharmaceutical Relevance

Derivatives like 2-[2-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]anilino]-3,6-dioxo-cyclohexa-1,4-dien-1-yl]acetic acid () highlight the role of sulfonamide and quinoid structures in antibacterial activity. The acetic acid moiety may enhance solubility for drug delivery .

Biological Activity

(4-Methylpyrimidin-2-YL)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of (4-Methylpyrimidin-2-YL)acetic acid includes a pyrimidine ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 2-position. This unique combination may influence its pharmacological properties.

Biological Activities

Research indicates that (4-Methylpyrimidin-2-YL)acetic acid exhibits a range of biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : In vitro studies suggest that this compound may inhibit inflammatory pathways.

- Antioxidant Activity : The ability to scavenge free radicals has been documented, indicating potential protective effects against oxidative stress.

The mechanisms through which (4-Methylpyrimidin-2-YL)acetic acid exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological macromolecules, influencing metabolic pathways and cellular responses.

Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4-Methylpyrimidin-2-YL)acetic acid | Pyrimidine ring with acetic acid group | Antimicrobial, Anti-inflammatory |

| 4-Amino-thiazole | Thiazole ring with amino group | Antimicrobial |

| 5-Methyl-pyrimidine | Pyrimidine ring with methyl group | Anticancer |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrimidine derivatives, including (4-Methylpyrimidin-2-YL)acetic acid. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

- Anti-inflammatory Potential : In a carrageenan-induced inflammation model, (4-Methylpyrimidin-2-YL)acetic acid demonstrated notable anti-inflammatory effects. The compound was administered at varying doses, showing a dose-dependent reduction in inflammation markers.

- Antioxidant Activity Assessment : Using DPPH radical scavenging assays, (4-Methylpyrimidin-2-YL)acetic acid exhibited strong antioxidant properties, comparable to established antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.